2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino group, a methyl substituent at the second carbon, and a pentanoic acid backbone. The Cbz group is widely used in peptide synthesis to shield the amino functionality during coupling reactions . The methyl branch at the second carbon introduces steric hindrance, which may influence conformational flexibility, enzymatic stability, and intermolecular interactions. This compound is primarily utilized in medicinal chemistry and drug development as a building block for peptidomimetics or enzyme inhibitors.
Properties
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-9-14(2,12(16)17)15-13(18)19-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOGKEQCFUQKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid derivative with a benzyloxycarbonyl group. One common method is to react the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by treatment with acids or bases, yielding the free amino acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or acylating agents in the presence of a base.
Major Products
Hydrolysis: Free amino acid.
Oxidation: Oxidized derivatives of the amino acid.
Reduction: Reduced derivatives of the amino acid.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-{[(benzyloxy)carbonyl]amino}-2-methylpentanoic acid is in the synthesis of peptides. The benzyloxycarbonyl (Cbz) group acts as a protecting group for amines during peptide synthesis, allowing for selective reactions without unwanted side reactions. This compound is particularly useful in the solid-phase peptide synthesis (SPPS) method, where it can facilitate the formation of complex peptide structures.
Drug Development
Research indicates that derivatives of this compound may have potential therapeutic effects. For instance, studies have explored its role in developing drugs targeting specific biological pathways, including those involved in metabolic disorders and cancer treatment. The Cbz protecting group can enhance the stability and bioavailability of drug candidates.
Enzyme Inhibition Studies
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. Its structural properties allow researchers to investigate how modifications affect enzyme activity and substrate binding. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes.
Protein Modification
The compound can also serve as a reagent for modifying proteins, particularly in studying post-translational modifications. By attaching the benzyloxycarbonyl group to amino acids in proteins, researchers can analyze how such modifications influence protein function and interactions.
Building Block for Complex Molecules
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthesizing pharmaceuticals and other biologically active compounds.
Case Study 1: Peptide Synthesis Optimization
A study published in Journal of Peptide Science explored the use of this compound in optimizing peptide synthesis protocols. The researchers demonstrated that using this compound significantly increased yield and purity compared to traditional methods that did not utilize protecting groups.
Case Study 2: Drug Development Research
In a recent investigation reported in Medicinal Chemistry, derivatives of this compound were tested for their efficacy against specific cancer cell lines. The results indicated promising activity, leading to further exploration into its mechanism of action and potential as a lead compound for new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid involves the protection of the amino group, which allows for selective reactions at other functional groups. The benzyloxycarbonyl group is stable under a variety of conditions but can be selectively removed when needed. This property makes it a valuable tool in organic synthesis and peptide chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl Substituent Variations
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid (CAS 3160-59-6)
Functional Group Modifications
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (CAS 254980-13-7)
- Structural Difference: Contains an additional benzyloxy group and a ketone at the fifth position (C20H21NO6, MW 371.39).
- The dual benzyloxy groups may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
- Applications : Intermediate in synthesizing glutamate analogs or protease inhibitors.
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid
- Structural Difference: Shorter chain (propanoic acid backbone) with a cyano group at the third carbon (C12H12N2O4, MW 260.24).
- Impact: The electron-withdrawing cyano group increases the carboxylic acid's acidity (pKa ~2.5), facilitating deprotonation in aqueous environments. This property is advantageous in pH-sensitive drug formulations .
Heterocyclic Derivatives
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid
- Structural Difference: Incorporates a thiazolidinone ring fused with a benzylidene moiety (C16H16N2O3S, MW 319.38).
- Impact: The planar thiazolidinone ring enhances π-π stacking with aromatic residues in enzyme active sites, contributing to anticancer activity (IC50 ~5 µM against MCF-7 breast cancer cells) .
- Applications : Investigated as a lead compound for antineoplastic agents .
Complex Pharmacophores
GC376 (C21H31N3O8S, MW 485.56)
- Structural Difference: Features a sulfonic acid group, hydroxyl group, and pyrrolidinone ring.
- Impact : The sulfonic acid group enhances solubility and mimics transition states in protease inhibition. GC376 is a potent inhibitor of SARS-CoV-2 Mpro (Ki ~0.03 µM) .
- Applications : Broad-spectrum antiviral agent .
Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion of Key Trends
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid, commonly referred to as a benzyloxycarbonyl (Cbz) derivative of an amino acid, has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
Chemical Structure and Properties
The structure of this compound includes a benzyloxycarbonyl protecting group attached to an amino group, along with a branched methylpentanoic acid backbone. This configuration contributes to its chemical reactivity and biological interactions.
- Molecular Formula : C15H21NO4
- Molecular Weight : 281.34 g/mol
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in various biological processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Protein Interactions : It can influence protein-protein interactions, potentially affecting cellular signaling pathways.
Research Findings
- Enzyme Interaction Studies : Research indicates that derivatives of benzyloxycarbonyl amino acids can effectively inhibit proteolytic enzymes, which are crucial in various biological processes such as protein degradation and cell signaling. For instance, studies have shown that similar compounds can inhibit the proteasome's chymotrypsin-like activity, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The structural characteristics of the compound may enhance its ability to penetrate bacterial membranes or interfere with bacterial metabolism .
- Case Study - Cancer Research : A study investigating the effects of similar benzyloxycarbonyl derivatives on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound exhibited an IC50 value indicating effective inhibition of cell growth in HepG2 liver cancer cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Target/Organism | IC50/Activity Level | Reference |
|---|---|---|---|
| Enzyme Inhibition | Proteasome | 13.8 μM | |
| Antimicrobial Activity | Mycobacterium tuberculosis | 0.05 μM | |
| Cytotoxicity | HepG2 Cells | >37.4 μM |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in peptide synthesis and drug development:
- Peptide Synthesis : Its ability to protect amino groups while allowing for selective reactions makes it useful in constructing complex peptides.
- Drug Development : The compound's potential as an enzyme inhibitor positions it as a candidate for developing therapeutics aimed at diseases involving protease dysregulation.
Q & A
Q. What are the standard synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid, and how are they validated?
The synthesis typically involves sequential protection and deprotection steps. A common approach starts with the coupling of 2-methylpentanoic acid derivatives with benzyloxycarbonyl (Cbz) protecting groups under controlled pH and temperature (e.g., 0–5°C in THF or DCM). Critical steps include:
- Amino group protection : Using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate .
- Carboxylic acid activation : Employing carbodiimides (e.g., DCC) or mixed carbonates to facilitate coupling .
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography is used to isolate intermediates and final products .
- Validation : Nuclear magnetic resonance (NMR) confirms regioselectivity (e.g., ¹H NMR for methyl group integration at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) verifies molecular weight .
Q. How can researchers distinguish this compound from structurally similar amino acid derivatives?
Key distinguishing features include:
-
Branching : The 2-methylpentanoic acid backbone introduces steric hindrance, affecting reactivity compared to linear analogs (e.g., 3-{[(Benzyloxy)carbonyl]amino}propanoic acid) .
-
Protecting group stability : The benzyloxycarbonyl (Cbz) group is base-labile, unlike tert-butoxycarbonyl (Boc), which requires acidic conditions for removal .
-
Analytical markers :
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from:
- Rotameric states : Slow rotation around the Cbz-N bond at room temperature causes split peaks. Variable-temperature NMR (e.g., 50°C in DMSO-d₆) simplifies splitting by accelerating rotation .
- Impurity interference : Trace solvents (e.g., residual THF) or byproducts (e.g., deprotected amines) can obscure signals. Purify via preparative HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) .
- Comparative analysis : Compare with structurally validated analogs (e.g., 2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanoic acid) to isolate spectral anomalies .
Q. What methodologies optimize yield in large-scale synthesis while minimizing racemization?
Racemization occurs during carboxylic acid activation. Mitigation strategies include:
- Low-temperature activation : Use DCC/HOBt at –20°C to suppress base-catalyzed enantiomerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase racemization. Mixed solvents (e.g., DCM/THF) balance reactivity and stability .
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates coupling, reducing reaction time and side reactions .
| Condition | Yield (%) | Purity (%) | Racemization (%) |
|---|---|---|---|
| DCC/HOBt, –20°C | 85 | 98 | <2 |
| EDCl/HOAt, RT | 72 | 95 | 5–8 |
| DIC/Oxyma, 0°C | 78 | 97 | 3 |
| Data adapted from . |
Q. How can researchers evaluate the compound’s potential as a protease inhibitor or peptide mimetic?
- In vitro assays : Test against trypsin/chymotrypsin-like proteases using fluorogenic substrates (e.g., AMC-tagged peptides). IC₅₀ values <10 µM suggest therapeutic potential .
- Molecular docking : Model interactions with enzyme active sites (e.g., SARS-CoV-2 Mpro) using Schrödinger Suite or AutoDock. The methyl group may enhance hydrophobic binding in S1 pockets .
- Stability studies : Assess resistance to enzymatic degradation in human plasma (24-hour incubation, HPLC monitoring). Half-life >6 hours indicates viability .
Q. What strategies address solubility challenges in biological assays?
- Derivatization : Convert the carboxylic acid to a methyl ester or amide for increased lipophilicity .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to solubilize the compound without denaturing proteins .
- pH adjustment : Prepare sodium or potassium salts at pH 7.4 for aqueous compatibility .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
